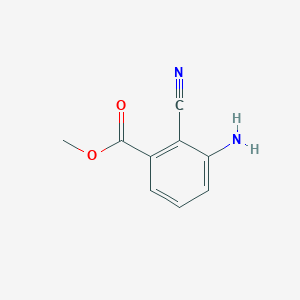![molecular formula C9H10N4S3 B14051952 Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a complex organic compound with the molecular formula C₉H₁₀N₄S₃. This compound is part of the thiazole and pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic techniques, including cyclization and condensation reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparación Con Compuestos Similares
Thiazole Derivatives: Such as thiamine (vitamin B1) and penicillin.
Pyrazine Derivatives: Including pyrrolopyrazine and pyrano[2,3-d]thiazole.
Uniqueness: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate stands out due to its unique combination of thiazole and pyrazine rings, which confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C9H10N4S3 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1,1-bis(methylsulfanyl)-N-(6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C9H10N4S3/c1-5-4-10-6-7(11-5)16-8(12-6)13-9(14-2)15-3/h4H,1-3H3 |
Clave InChI |
XEBMSYFAEYPUPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)SC(=N2)N=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)




![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)








